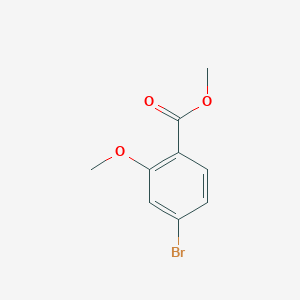

![molecular formula C8H8N2S2 B136221 Pyridine, 3-[(4,5-dihydro-2-thiazolyl)thio]-(9CI) CAS No. 153334-49-7](/img/structure/B136221.png)

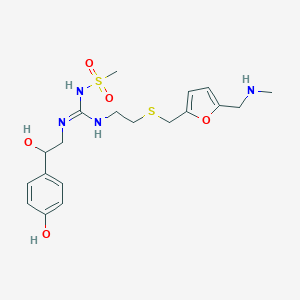

Pyridine, 3-[(4,5-dihydro-2-thiazolyl)thio]-(9CI)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyridine, 3-[(4,5-dihydro-2-thiazolyl)thio]-(9CI), commonly known as DTT, is a reducing agent widely used in biochemical research. DTT is a small molecule with a molecular weight of 154.25 g/mol. It is a colorless to pale yellow liquid with a characteristic odor.

Mécanisme D'action

DTT works by breaking the disulfide bonds in proteins and peptides, which are responsible for maintaining their structure. The reduction of disulfide bonds leads to the unfolding of proteins and peptides, which makes them more accessible for further analysis.

Effets Biochimiques Et Physiologiques

DTT has no known biochemical or physiological effects on humans or animals. It is considered safe for use in laboratory experiments.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using DTT in laboratory experiments is its ability to reduce disulfide bonds in proteins and peptides, which helps in the study of protein structure and function. DTT is also relatively cheap and easy to use.

One of the limitations of using DTT is its potential to react with other compounds in the sample, which can interfere with the analysis. DTT can also be unstable in certain conditions, such as high temperatures and acidic pH.

Orientations Futures

There are several future directions for the use of DTT in biochemical research. One area of research is the development of new reducing agents that are more stable and have fewer side effects than DTT. Another area of research is the use of DTT in the study of protein-protein interactions, as it can help to disrupt disulfide bonds between proteins. Finally, DTT can be used in the development of new drugs and therapies, as it can help to identify potential drug targets and improve drug efficacy.

Méthodes De Synthèse

DTT can be synthesized by reacting thioethanol with 2-chloropyridine in the presence of a base such as sodium hydroxide. The reaction produces DTT along with sodium chloride as a byproduct.

Applications De Recherche Scientifique

DTT is widely used in biochemical research as a reducing agent. It is used to reduce disulfide bonds in proteins and peptides, which helps in the study of protein structure and function. DTT is also used in the preparation of samples for gel electrophoresis, as it helps to denature proteins and improve their solubility.

Propriétés

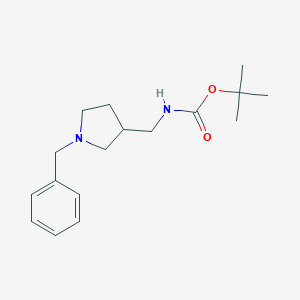

Numéro CAS |

153334-49-7 |

|---|---|

Nom du produit |

Pyridine, 3-[(4,5-dihydro-2-thiazolyl)thio]-(9CI) |

Formule moléculaire |

C8H8N2S2 |

Poids moléculaire |

196.3 g/mol |

Nom IUPAC |

2-pyridin-3-ylsulfanyl-4,5-dihydro-1,3-thiazole |

InChI |

InChI=1S/C8H8N2S2/c1-2-7(6-9-3-1)12-8-10-4-5-11-8/h1-3,6H,4-5H2 |

Clé InChI |

OYRCUNGZSXTSRG-UHFFFAOYSA-N |

SMILES |

C1CSC(=N1)SC2=CN=CC=C2 |

SMILES canonique |

C1CSC(=N1)SC2=CN=CC=C2 |

Synonymes |

Pyridine, 3-[(4,5-dihydro-2-thiazolyl)thio]- (9CI) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(2-Hydroxyethyl)phenyl]propan-1-OL](/img/structure/B136143.png)

![[(6Ar,10aR)-1-[tert-butyl(dimethyl)silyl]oxy-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-9-yl]methanol](/img/structure/B136151.png)